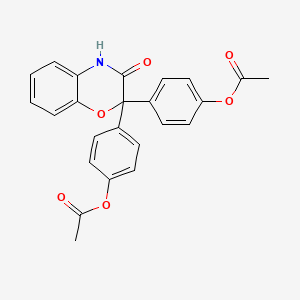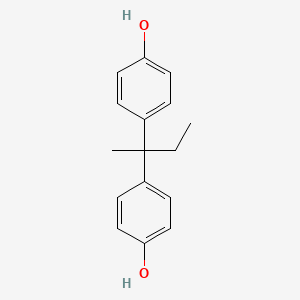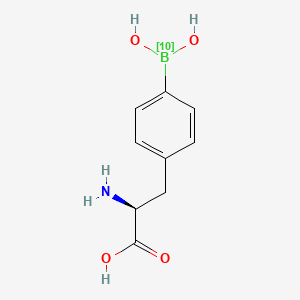
Bissalicyl fumarate
Overview
Description
Bissalicyl fumarate is an aspirin analog known for its ability to induce hemoglobin chain crosslinks at lysine residues. This compound is used to study hemoglobin function in research models and may be used to develop treatments for sickle-cell anemia. It exhibits anti-inflammatory, analgesic, and antipyretic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bissalicyl fumarate can be synthesized through the esterification of fumaric acid with salicylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Bissalicyl fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Bissalicyl fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study esterification and crosslinking reactions.
Biology: Employed in studies of hemoglobin function and structure.
Medicine: Investigated for its potential in treating sickle-cell anemia and other hemoglobinopathies.
Industry: Utilized in the development of anti-inflammatory and analgesic formulations.
Mechanism of Action
Bissalicyl fumarate exerts its effects by inducing crosslinks in hemoglobin chains at lysine residues. This crosslinking alters the structure and function of hemoglobin, which can be beneficial in conditions like sickle-cell anemia. The molecular targets include the lysine residues on hemoglobin, and the pathways involved are related to the stabilization of hemoglobin structure .
Comparison with Similar Compounds
Similar Compounds
Aspirin: Shares anti-inflammatory and analgesic properties but does not induce hemoglobin crosslinking.
Salicylic Acid: A precursor in the synthesis of bissalicyl fumarate, known for its anti-inflammatory properties.
Fumaric Acid: Used in the esterification process to produce this compound.
Uniqueness
This compound is unique due to its ability to induce hemoglobin chain crosslinks, which is not observed in similar compounds like aspirin and salicylic acid. This property makes it particularly valuable in research related to hemoglobin function and potential therapeutic applications for hemoglobinopathies .
Properties
Molecular Formula |
C18H12O8 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-[(E)-4-(2-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
InChI |
InChI=1S/C18H12O8/c19-15(25-13-7-3-1-5-11(13)17(21)22)9-10-16(20)26-14-8-4-2-6-12(14)18(23)24/h1-10H,(H,21,22)(H,23,24)/b10-9+ |
InChI Key |
DMCJLRGWPYVYCQ-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)/C=C/C(=O)OC2=CC=CC=C2C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)C=CC(=O)OC2=CC=CC=C2C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bis-salicyl fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















